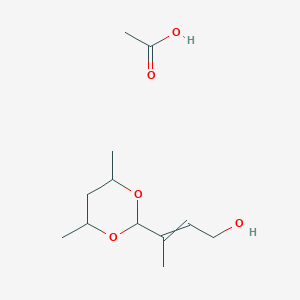
Acetic acid;3-(4,6-dimethyl-1,3-dioxan-2-yl)but-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;3-(4,6-dimethyl-1,3-dioxan-2-yl)but-2-en-1-ol is an organic compound with a complex structure that includes a dioxane ring and a butenol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-(4,6-dimethyl-1,3-dioxan-2-yl)but-2-en-1-ol typically involves the condensation of malonic acid with acetone in the presence of acetic anhydride and sulfuric acid . This reaction forms the dioxane ring structure, which is a key feature of the compound. Alternative synthetic routes include the use of isopropenyl acetate and catalytic sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3-(4,6-dimethyl-1,3-dioxan-2-yl)but-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄), and chromium trioxide (CrO₃).
Reducing agents: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Nucleophiles: Organolithium reagents, Grignard reagents, and amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Acetic acid;3-(4,6-dimethyl-1,3-dioxan-2-yl)but-2-en-1-ol has several scientific research applications:
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of acetic acid;3-(4,6-dimethyl-1,3-dioxan-2-yl)but-2-en-1-ol involves its interaction with various molecular targets and pathways. The compound’s dioxane ring structure allows it to participate in ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can then interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Meldrum’s acid: 2,2-Dimethyl-1,3-dioxane-4,6-dione.
Dimedone: 5,5-Dimethyl-1,3-cyclohexanedione.
Barbituric acid: 2,4,6-Trioxohexahydropyrimidine.
Uniqueness
Acetic acid;3-(4,6-dimethyl-1,3-dioxan-2-yl)but-2-en-1-ol is unique due to its combination of a dioxane ring and a butenol side chain. This structure imparts specific chemical reactivity and potential for diverse applications that are not shared by its similar compounds .
Properties
CAS No. |
62285-82-9 |
|---|---|
Molecular Formula |
C12H22O5 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
acetic acid;3-(4,6-dimethyl-1,3-dioxan-2-yl)but-2-en-1-ol |
InChI |
InChI=1S/C10H18O3.C2H4O2/c1-7(4-5-11)10-12-8(2)6-9(3)13-10;1-2(3)4/h4,8-11H,5-6H2,1-3H3;1H3,(H,3,4) |
InChI Key |
OUQZHROUXLLNMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(OC(O1)C(=CCO)C)C.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















